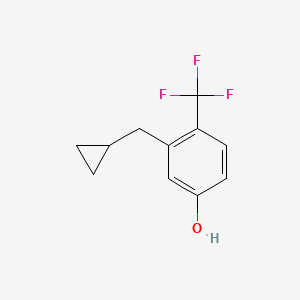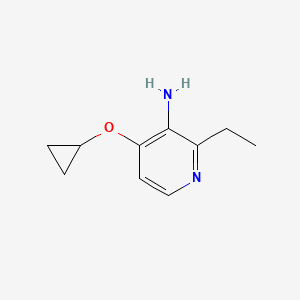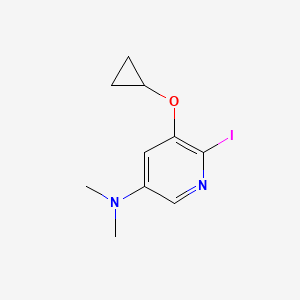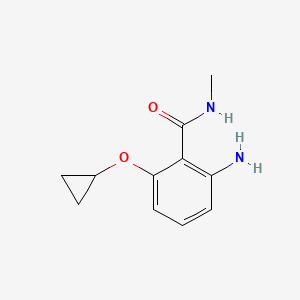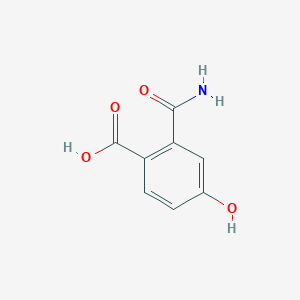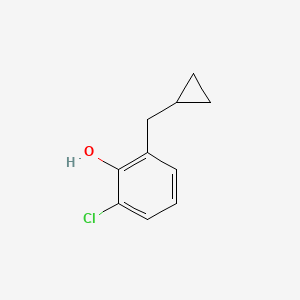
2-Chloro-6-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol It is a chlorinated phenol derivative, characterized by the presence of a cyclopropylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cyclopropylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropylmethylphenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Cyclopropylmethylphenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
Scientific Research Applications
2-Chloro-6-(cyclopropylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group may enhance its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Lacks the cyclopropylmethyl group, making it less lipophilic.
6-(Cyclopropylmethyl)phenol: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-4-(cyclopropylmethyl)phenol: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
2-Chloro-6-(cyclopropylmethyl)phenol is unique due to the presence of both the chlorine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-6-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
LVPKLXVXERIVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



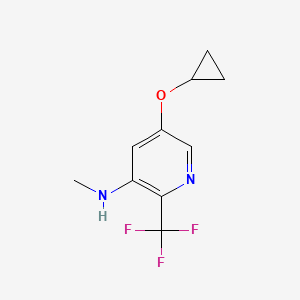
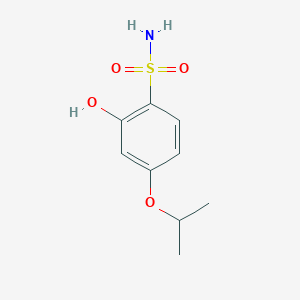
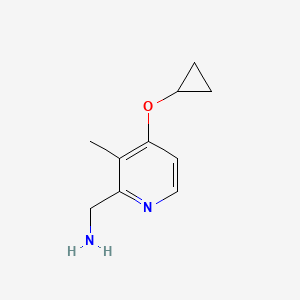

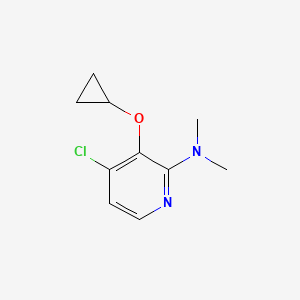
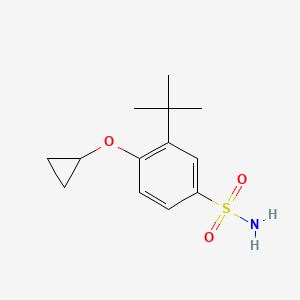
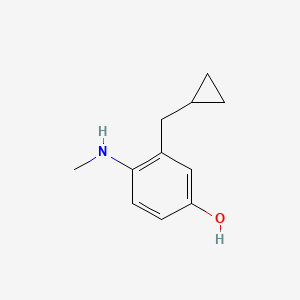
![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
